molecular formula C9H18O B1586269 trans-3,3,5-Trimethylcyclohexanol CAS No. 767-54-4

trans-3,3,5-Trimethylcyclohexanol

Cat. No. B1586269
CAS RN: 767-54-4
M. Wt: 142.24 g/mol
InChI Key: BRRVXFOKWJKTGG-YUMQZZPRSA-N
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Description

Trans-3,3,5-Trimethylcyclohexanol (TMC) is an organic compound that is widely used in a variety of scientific research applications. It is a cyclohexanol derivative, which is a six-carbon ring with one hydroxyl group attached to it. TMC is a colorless liquid with a sweet, floral odor and is used in a wide range of laboratory experiments.

Scientific Research Applications

Synthesis of Anthranilic Acid Esters

  • Scientific Field : Organic Chemistry
  • Application Summary : Trans-3,3,5-Trimethylcyclohexanol is used in the transesterification of anthranilates to synthesize 3,3,5-trimethyl cyclohexyl anthranilic acid esters .
  • Methods of Application : The transesterification process was carried out using calcium-oxide- and magnesium-oxide-based catalysts under solvent-free conditions. The catalysts were characterized by XRD, CO2-TPD, BET-surface area, and FEG–SEM analysis .
  • Results : Pure calcium oxide was found to be the most effective heterogeneous catalyst. The catalyst was recycled five times without appreciable loss in the catalytic activity. The TOF after five recycles was 10.7 mol/mol of catalyst/h .

Precursor to Various Compounds

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Trans-3,3,5-Trimethylcyclohexanol is a precursor to the vasodilator cyclandelate, the sunscreen component homosalate, and the VP nerve agent .
  • Methods of Application : It can be synthesized by hydrogenation of isophorone .
  • Results : The synthesized compounds have various applications in medicine and cosmetics .

properties

IUPAC Name

(1S,5R)-3,3,5-trimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-4-8(10)6-9(2,3)5-7/h7-8,10H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRVXFOKWJKTGG-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H](CC(C1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3,3,5-Trimethylcyclohexanol

CAS RN

767-54-4
Record name Cyclohexanol, 3,3,5-trimethyl-, (1R,5S)-rel-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name trans-3,5,5-trimethylcyclohexan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.075
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 2
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 3
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 4
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 5
trans-3,3,5-Trimethylcyclohexanol
Reactant of Route 6
trans-3,3,5-Trimethylcyclohexanol

Citations

For This Compound
67
Citations
EG Peppiatt, RJ Wicker - Journal of the Chemical Society (Resumed), 1955 - pubs.rsc.org
… COKSIDERABLE confusion exists as to the identity and configuration of cis- and trans3 : 3 : 5-trimethylcyclohexanol (see Table 1). Pure isomers were required for work on the …
Number of citations: 11 pubs.rsc.org
RJ McMahon, KE Wiegers… - The Journal of Organic …, 1981 - ACS Publications
The stereochemistry of lithium aluminum hydride and lithium tert-butoxyaluminohydride reductions of 3, 3, 5-trimethylcyclohexanone in diethyl ether has been studied. An unusual …
Number of citations: 20 pubs.acs.org
H Haubenstock, EB Davidson - The Journal of Organic Chemistry, 1963 - ACS Publications
The reduction of 3, 3, 5-trimethylcyclohexanone (dihydroisophorone) with triisobutylaluminum yields trans-3, 3, 5-trimethylcyclohexanol as the predominant epimer in an initially …
Number of citations: 26 pubs.acs.org
K Chung, SJ Kim - Bulletin of the Korean Chemical Society, 1986 - pdf.lookchemmall.com
The axial alcohol in trans-3, 3, 5-trimethylcyclohexanol was oxidized more readily than the equatorial alcohol in cis-3, 3, 5-trimethylcyclohexanol by NBS in aqueous dioxane. On the …
Number of citations: 7 pdf.lookchemmall.com
O Štrouf - Collection of Czechoslovak Chemical Communications, 1972 - cccc.uochb.cas.cz
The high stereospecificity of the reductions of 3, 3, 5· trimethylcyc\ohexanone with sodium dihydridobis (2-methoxyethoxy) aluminate in tetrahydrofuran (especially at low concentrations …
Number of citations: 2 cccc.uochb.cas.cz
T Sato, CV Rode, O Sato, M Shirai - Applied Catalysis B: Environmental, 2004 - Elsevier
Catalytic hydrogenation of 3,3,5-trimethyl-2-cyclohexen-1-one (isophorone) was examined over several supported noble metal catalysts in supercritical carbon dioxide. Charcoal …
Number of citations: 57 www.sciencedirect.com
CS Thatte, MV Rathnam, A Namdeo, K Rane - Chemical Papers, 2017 - Springer
The transesterification of anthranilates with both mixtures of cis and trans and pure trans 3,3,5-trimethyl cyclohexanol was studied using ‘calcium-oxide- and magnesium-oxide’-based …
Number of citations: 4 link.springer.com
EL Eliel, FJ Biros - Journal of the American Chemical Society, 1966 - ACS Publications
The three diastereoisomeric 3, 5-dimethylcyclohexanols, thetwo diastereoisomers of 3-methyl-5-isopropylcyclohexanol and of 3, 5-di-i-butylcyclohexanol in which the alkyl groups are …
Number of citations: 57 pubs.acs.org
EL Eliel, K Liu… - Organic Magnetic …, 1983 - Wiley Online Library
17 O chemical shifts of axial hydroxyl groups in cyclohexanols are upfield of those of corresponding equatorial groups, but in 5‐hydroxy‐1,3‐dioxanes the opposite is observed: the …
Number of citations: 41 onlinelibrary.wiley.com
H Haubenstock - Tetrahedron, 1990 - Elsevier
Isomerization of aluminum alcoholates occurs in the reduction of cyclohexanones with diisobutylaluminum 2,6-di-t-butyl-4-methylphenoxide 1 in the presence of excess ketone. Factors …
Number of citations: 8 www.sciencedirect.com

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